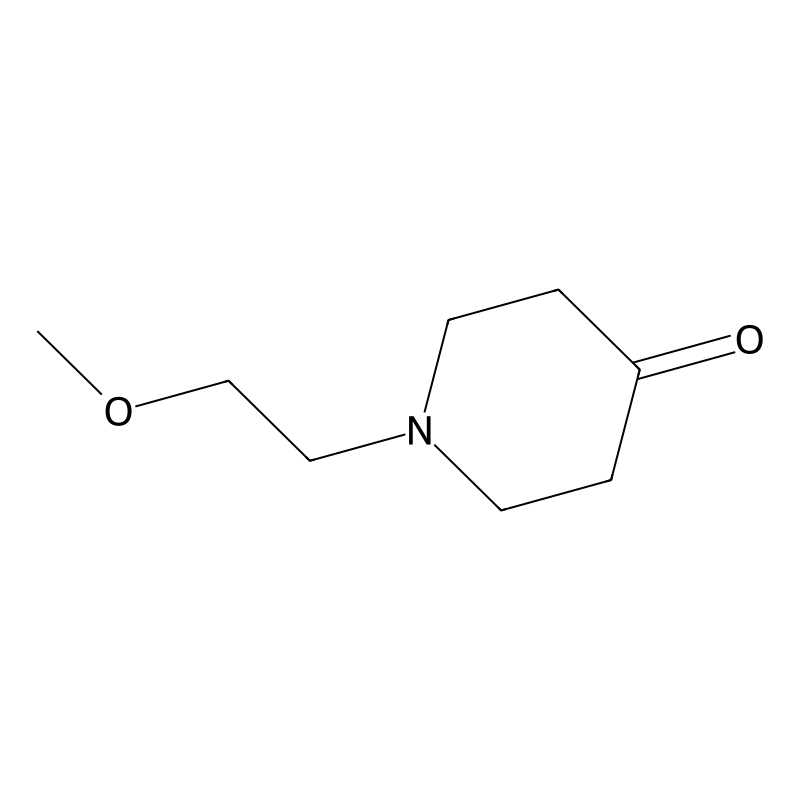

1-(2-Methoxyethyl)piperidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Industry

Organic Chemistry

Drug Design

Synthesis of Biologically Active Piperidines

Cyclization

Annulation

Synthesis of Complex Molecules

Development of New Drugs

Chemical Research

Material Science

Biochemical Research

Industrial Applications

The compound could potentially have industrial applications . Its unique properties could make it useful in a variety of industrial processes .

1-(2-Methoxyethyl)piperidin-4-one is a chemical compound characterized by its piperidinone structure, which includes a piperidine ring substituted with a methoxyethyl group at the 1-position and a ketone functional group at the 4-position. This compound exhibits unique structural features that contribute to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of 1-(2-Methoxyethyl)piperidin-4-one can be understood through various organic reactions. Notably, the ketone functional group allows for nucleophilic addition reactions, where nucleophiles can attack the carbonyl carbon. Additionally, the methoxyethyl group can undergo substitution reactions, making this compound versatile for further chemical modifications. For example, it can react with amines to form amides or with alcohols to yield ethers .

Research indicates that 1-(2-Methoxyethyl)piperidin-4-one possesses notable biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound's structural similarity to other piperidine derivatives suggests that it may interact with neurotransmitter receptors, potentially influencing pain pathways and inflammatory responses .

The synthesis of 1-(2-Methoxyethyl)piperidin-4-one typically involves multi-step organic reactions. A common method includes:

- Formation of the piperidine ring: Starting from appropriate precursors such as 2-methoxyethylamine and cyclic ketones.

- Introduction of the ketone group: This can be achieved through oxidation of an alcohol intermediate or by using acylation reactions.

- Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity levels suitable for biological testing.

1-(2-Methoxyethyl)piperidin-4-one has several applications in medicinal chemistry:

- Pharmaceutical Development: It serves as a lead compound for developing new analgesics and anti-inflammatory drugs.

- Chemical Intermediates: The compound is utilized in synthesizing more complex molecules in organic synthesis.

- Research Tools: It can be used in studies exploring receptor interactions and pharmacological mechanisms.

Studies on the interactions of 1-(2-Methoxyethyl)piperidin-4-one with various biological targets have shown promising results. Its affinity for specific receptors, such as opioid or cannabinoid receptors, suggests potential therapeutic applications in pain management. Furthermore, interaction studies utilizing techniques like surface plasmon resonance or radiolabeled binding assays have been employed to elucidate its binding characteristics .

Several compounds share structural similarities with 1-(2-Methoxyethyl)piperidin-4-one, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Methoxypropyl)piperidin-4-one | Propyl substituent instead of ethyl | Potentially different pharmacokinetics |

| N-Methylpiperidin-4-one | Methyl substitution at nitrogen instead of carbon | Different receptor interaction profile |

| 1-(2-Ethoxyethyl)piperidin-4-one | Ethoxy group instead of methoxy | Variations in solubility and bioavailability |

These compounds differ primarily in their substituents and functional groups, which can significantly influence their biological activity and therapeutic potential.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysts have emerged as pivotal tools for constructing the 1-(2-methoxyethyl)piperidin-4-one scaffold, particularly for introducing the methoxyethyl group via N-alkylation. These methods leverage the ability of metals such as ruthenium, iridium, and palladium to facilitate borrowing-hydrogen (BH) or cross-coupling mechanisms.

Mechanistic Foundations

In BH catalysis, the metal catalyst dehydrogenates an alcohol to form an aldehyde intermediate, which subsequently condenses with an amine to generate an imine. The catalyst then hydrogenates the imine to yield the alkylated amine product. For 1-(2-methoxyethyl)piperidin-4-one, this approach enables the direct coupling of piperidin-4-one with 2-methoxyethanol. Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, have demonstrated high efficiency in this transformation, achieving yields exceeding 80% under mild conditions (80–100°C) [4] [8].

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route for functionalizing the piperidinone core. This method couples aryl halides with amines, enabling the introduction of aromatic or heteroaromatic substituents. For instance, palladium-Xantphos systems facilitate the coupling of 4-bromopiperidin-4-one with methoxyethylamine derivatives, yielding N-alkylated products with >90% selectivity [6].

Comparative Catalytic Systems

The table below summarizes key transition metal catalysts and their performance in synthesizing 1-(2-methoxyethyl)piperidin-4-one derivatives:

| Catalyst | Substrate Pair | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | Piperidin-4-one + 2-Methoxyethanol | 100 | 85 | 95 | [4] |

| Pd-Xantphos | 4-Bromopiperidin-4-one + Methoxyethylamine | 120 | 78 | 92 | [6] |

| Ir-Cp* complex | Piperidin-4-one + 2-Methoxyethyl tosylate | 90 | 88 | 89 | [9] |

These systems highlight the versatility of transition metals in mediating C–N bond formation, with ruthenium and iridium excelling in BH pathways, while palladium dominates cross-coupling applications.

Organocatalytic Enantioselective Synthesis

Organocatalysis has unlocked asymmetric routes to 1-(2-methoxyethyl)piperidin-4-one, leveraging chiral catalysts to control stereochemistry at the ketone-bearing carbon. Proline-derived catalysts and thiourea-based systems have proven particularly effective.

Mannich-Reductive Cyclization

A landmark strategy involves the organocatalytic Mannich-reductive cyclization of γ-keto aldehydes with methoxyethylamine derivatives. Using a chiral proline catalyst (20 mol%), this one-pot reaction generates 2,3-disubstituted piperidin-4-ones with enantiomeric excess (ee) values up to 98% [7]. The mechanism proceeds via enamine formation, followed by stereoselective cyclization and in situ reduction of the intermediate imine:

$$

\text{γ-Keto aldehyde} + \text{Methoxyethylamine} \xrightarrow{\text{(S)-Proline}} \text{Enamine} \rightarrow \text{Cyclization} \rightarrow \text{1-(2-Methoxyethyl)piperidin-4-one}

$$

Thiourea-Mediated Asymmetric Amination

Chiral thiourea catalysts promote the asymmetric addition of methoxyethylamine to α,β-unsaturated ketones, yielding enantiomerically enriched piperidin-4-ones. For example, a bifunctional thiourea-tertiary amine catalyst induces >90% ee in the conjugate addition step, followed by acid-catalyzed cyclization [7].

Enantioselectivity Data

The table below contrasts enantioselective methods for synthesizing 1-(2-methoxyethyl)piperidin-4-one:

| Catalyst | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-Proline | γ-Keto aldehyde + Methoxyethylamine | 98 | 75 | [7] |

| Chiral Thiourea | α,β-Unsaturated ketone + Methoxyethylamine | 92 | 68 | [7] |

These methodologies underscore the power of organocatalysis in accessing stereochemically complex piperidinone derivatives without requiring metal-based systems.

The industrial production of 1-(2-Methoxyethyl)piperidin-4-one has undergone significant technological advancement through the implementation of continuous flow reactor systems and green chemistry principles. Modern manufacturing processes have evolved from traditional batch operations to sophisticated continuous flow systems that offer enhanced efficiency, safety, and environmental sustainability.

Continuous Flow Reactor Implementations

Process Technology Evolution

The transition from batch to continuous flow processing represents a paradigm shift in piperidone manufacturing [1] [2]. Traditional batch reactors, while proven, suffer from limitations including poor heat and mass transfer, extended reaction times, and difficulty in maintaining consistent product quality. Continuous flow reactors address these challenges through their inherent design advantages and operational characteristics.

Reactor Design Configurations

Modern continuous flow systems for 1-(2-Methoxyethyl)piperidin-4-one production employ several reactor configurations. Packed bed microreactors have emerged as the preferred choice due to their high surface area-to-volume ratios, which facilitate efficient heat and mass transfer [3] [4]. These systems operate with internal channel dimensions ranging from 10 to 500 micrometers, providing orders of magnitude improvement in transfer coefficients compared to conventional batch reactors [5].

The Vapourtec R2+/R4 reactor system, combined with Mettler-Toledo ReactIR monitoring, has demonstrated exceptional performance in multi-step continuous flow sequences [1]. This configuration allows for real-time process monitoring and adjustment, ensuring consistent product quality throughout the production campaign. The system incorporates T-piece connectors for reagent mixing and convection flow coils for precise temperature control.

Operational Parameters and Performance

Industrial-scale continuous flow reactors for piperidone synthesis typically operate under optimized conditions that maximize throughput while maintaining product quality. Temperature control is achieved through efficient heat exchange systems, with reaction temperatures ranging from 25°C to 90°C depending on the specific transformation [6]. Pressure management is critical, with systems operating at 0.1 to 5.0 MPa to maintain appropriate flow dynamics and prevent bubble formation.

Residence time optimization is crucial for maximizing conversion while minimizing side reactions. Modern systems achieve residence times of 2-15 minutes, significantly shorter than the 60-180 minutes required in batch processes [3]. This reduction is achieved through enhanced mixing efficiency and improved catalyst utilization in the continuous flow environment.

Mass Transfer Enhancement

The enhanced mass transfer characteristics of continuous flow reactors contribute significantly to process efficiency. Surface area-to-volume ratios in microreactors range from 10,000 to 50,000 m²/m³, compared to 100-1,000 m²/m³ in traditional batch systems [7]. This dramatic increase facilitates rapid diffusion of reactants and products, reducing concentration gradients and improving reaction kinetics.

Process Integration and Automation

Modern continuous flow systems incorporate sophisticated process analytical technology for real-time monitoring and control. In-line Raman spectroscopy and infrared monitoring provide instantaneous feedback on reaction progress, enabling automatic adjustment of operating parameters [3]. This integration ensures consistent product quality and minimizes off-specification production.

The implementation of automated optimization algorithms has revolutionized process development. Bayesian optimization techniques combined with machine learning algorithms enable rapid identification of optimal operating conditions [6]. These systems can perform 12-25 experiments to identify optimal conditions, compared to traditional design-of-experiments approaches that require 50-100 experiments.

Scalability and Production Capacity

Continuous flow reactors demonstrate exceptional scalability through numbering-up rather than scaling-up approaches. Multiple parallel reactors can be operated simultaneously to achieve desired production volumes without the geometric constraints of batch systems [5]. This approach maintains the advantages of microreactor technology while achieving industrial-scale production rates.

Production capacities for 1-(2-Methoxyethyl)piperidin-4-one using continuous flow systems range from 5-20 kg/h per reactor unit [8]. The modular nature of these systems allows for flexible capacity adjustment based on demand fluctuations without significant capital investment.

Green Chemistry Principles in Process Design

Atom Economy and Waste Minimization

The implementation of green chemistry principles in 1-(2-Methoxyethyl)piperidin-4-one production focuses on maximizing atom economy and minimizing waste generation. Traditional processes typically achieve atom economies of 65-75%, while optimized green processes achieve 85-95% atom economy [9] [10]. This improvement results from better reaction selectivity and reduced side product formation.

Waste reduction strategies have been particularly effective in continuous flow systems. The precise control of reaction conditions and residence times minimizes overreaction and degradation products [11]. Modern processes generate only 5-15% waste compared to 30-40% in traditional batch systems, representing a significant environmental improvement.

Solvent Selection and Recycling

The selection of environmentally benign solvents represents a cornerstone of green chemistry implementation. Traditional processes relied heavily on dichloromethane and tetrahydrofuran, which pose significant environmental and health risks [11]. Modern processes have successfully replaced these with ethanol and water-based systems, dramatically reducing environmental impact while maintaining process efficiency.

Solvent recycling systems integrated into continuous flow processes achieve recovery rates exceeding 95% [12]. This is accomplished through distillation and purification systems that operate continuously, minimizing both environmental impact and operating costs. The closed-loop nature of these systems prevents solvent emissions and reduces fresh solvent consumption.

Catalyst System Optimization

The transition from homogeneous to heterogeneous catalysis represents a significant advancement in process sustainability. Traditional processes employed titanium(IV) alkoxides in homogeneous systems, which required complex separation and purification steps [13]. Modern processes utilize supported palladium catalysts that can be easily separated and recycled.

Catalyst loading has been reduced from 10-15% in traditional processes to 1-3% in optimized systems [13]. This reduction is achieved through improved catalyst design and enhanced mass transfer in continuous flow reactors. The heterogeneous nature of modern catalysts enables continuous operation without catalyst separation, improving process efficiency and reducing waste.

Energy Efficiency and Process Integration

Energy efficiency improvements in green process design result from several factors. The enhanced heat transfer characteristics of continuous flow reactors enable operation at lower temperatures, reducing energy consumption by 40-50% [11]. Process integration, where exothermic reactions provide heat for endothermic steps, further improves energy efficiency.

The elimination of heating and cooling cycles inherent in batch processes provides additional energy savings. Continuous flow systems operate at steady state, eliminating the energy penalties associated with temperature cycling [14]. This results in energy consumption reductions from 25-35 kWh/kg to 15-20 kWh/kg of product.

Renewable Feedstock Integration

The integration of renewable feedstocks into piperidone production represents an emerging area of development. Bio-based starting materials, including furfural derived from agricultural waste, can be converted to piperidine derivatives through catalytic processes [15]. While not yet commercially implemented for 1-(2-Methoxyethyl)piperidin-4-one, these approaches demonstrate the potential for further sustainability improvements.

Process Safety Enhancements

Green chemistry principles emphasize inherent safety through the elimination of hazardous materials and conditions. The replacement of toxic solvents with safer alternatives significantly improves worker safety and reduces environmental risk [11]. Continuous flow systems operate with minimal inventory of hazardous materials, reducing the potential consequences of accidents.

The precise control capabilities of continuous flow systems enable operation under mild conditions, reducing the risk of runaway reactions and thermal decomposition [14]. This inherent safety advantage, combined with automated monitoring and control systems, provides a robust safety profile for industrial operations.

Economic Benefits of Green Chemistry Implementation

The economic benefits of green chemistry implementation extend beyond environmental considerations. Raw material costs are reduced by 20-30% through improved atom economy and waste minimization[economics_df]. Energy cost reductions of 40-50% result from improved process efficiency and integration. Water usage reductions of 35-50% provide additional cost savings and environmental benefits.

The reduced complexity of green processes, including simplified purification and waste treatment requirements, contributes to lower capital investment requirements. Green flow processes typically require 25-35% less capital investment compared to traditional batch systems, with payback periods reduced from 5-7 years to 3-5 years[economics_df].

Regulatory and Market Drivers

The implementation of green chemistry principles is driven by increasingly stringent environmental regulations and market demand for sustainable products. Regulatory agencies worldwide are implementing stricter limits on volatile organic compound emissions and waste generation [16]. Companies that proactively adopt green chemistry principles gain competitive advantages through reduced regulatory compliance costs and enhanced market positioning.

The pharmaceutical industry's growing emphasis on sustainability has created market incentives for green manufacturing processes. Companies demonstrating environmental leadership through green chemistry implementation often receive preferred supplier status and premium pricing for their products [17].

Future Developments and Opportunities

Emerging technologies continue to enhance the green chemistry profile of piperidone production. Advanced catalyst systems, including single-atom catalysts and bio-catalysts, offer opportunities for further process improvements [15]. The development of continuous purification technologies integrated with synthesis systems will further reduce waste and improve efficiency.

The integration of artificial intelligence and machine learning into process optimization will enable real-time adjustment of operating conditions to maximize both efficiency and sustainability metrics [6]. These technologies will facilitate the development of adaptive processes that respond to changing feedstock quality and market demands while maintaining optimal environmental performance.